(R)-tert-Butyl 2-isothiocyanato-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate is an organic compound that features a tert-butyl ester group, an isothiocyanate group, and a phenylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate typically involves the reaction of tert-butyl (2R)-2-amino-3-phenylpropanoate with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds via the formation of an intermediate isothiocyanate, which is then stabilized by the tert-butyl ester group.
Industrial Production Methods
Industrial production of tert-butyl esters, including tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The molecular targets include amino groups on proteins, which can result in enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Tert-butyl esters:
Uniqueness
Tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate is unique due to the presence of both the isothiocyanate and tert-butyl ester groups, which confer distinct reactivity and stability. This combination makes it a valuable compound for specific applications in chemical synthesis and biological studies.
Properties
Molecular Formula |
C14H17NO2S |
---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate |
InChI |
InChI=1S/C14H17NO2S/c1-14(2,3)17-13(16)12(15-10-18)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3/t12-/m1/s1 |
InChI Key |
QCPIKBRIRASDSL-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)N=C=S |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.